Cy5 azide

Fluorescence Quantum Yield Water Solubility

Cy5 azide is a cyanine-based fluorescent dye functionalized with an azide group, enabling its use in copper-catalyzed (CuAAC) or copper-free (SPAAC) azide-alkyne cycloaddition reactions for biomolecule labeling. It exhibits peak excitation at approximately 646-651 nm and emission at 662-671 nm, making it compatible with standard 633 nm or 647 nm laser lines.

Molecular Formula C35H45ClN6O
Molecular Weight 601.2 g/mol
Cat. No. B15555579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5 azide
Molecular FormulaC35H45ClN6O
Molecular Weight601.2 g/mol
Structural Identifiers
InChIInChI=1S/C35H44N6O.ClH/c1-34(2)27-17-11-13-19-29(27)40(5)31(34)21-8-6-9-22-32-35(3,4)28-18-12-14-20-30(28)41(32)26-15-7-10-23-33(42)37-24-16-25-38-39-36;/h6,8-9,11-14,17-22H,7,10,15-16,23-26H2,1-5H3;1H
InChIKeyQENDFXAAWUTRRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cy5 Azide: A Quantitative Guide to Far-Red Click Chemistry Reagent Selection


Cy5 azide is a cyanine-based fluorescent dye functionalized with an azide group, enabling its use in copper-catalyzed (CuAAC) or copper-free (SPAAC) azide-alkyne cycloaddition reactions for biomolecule labeling . It exhibits peak excitation at approximately 646-651 nm and emission at 662-671 nm, making it compatible with standard 633 nm or 647 nm laser lines . The compound is available in both non-sulfonated (hydrophobic) and sulfo- (water-soluble) forms .

Why 'Just Another Red Azide' Fails: Critical Performance Variances in Cy5 Azide Analogs


While numerous far-red azide dyes share similar spectral profiles with Cy5, simple substitution can introduce significant variability in experimental outcomes. Differences in quantum yield, photostability, and reaction kinetics between non-sulfonated Cy5 azide and its derivatives like sulfo-Cy5, picolyl azide, or FastClick™ variants directly impact labeling efficiency, signal-to-noise ratio, and compatibility with biological systems . For instance, the reported fluorescence quantum yield for Cy5 azide ranges from 0.2 to 0.4 depending on the solvent environment and specific derivative, a variation that can alter assay sensitivity . Furthermore, the choice between a standard azide and an accelerated variant can affect copper catalyst requirements and reaction times, which is critical for preserving sample integrity .

Cy5 Azide Product-Specific Evidence Guide: Head-to-Head Performance Data for Informed Procurement


Fluorescence Quantum Yield: Cy5 Azide vs. diSulfo-Cy5 Azide

The fluorescence quantum yield of standard Cy5 azide in PBS is 0.27, while the water-soluble diSulfo-Cy5 azide exhibits a slightly higher quantum yield of 0.28 . This indicates that the addition of sulfonate groups, which enhance aqueous solubility, does not compromise and may slightly improve the fluorophore's efficiency in an aqueous environment.

Fluorescence Quantum Yield Water Solubility

Quantum Yield Enhancement in Organic Solvent: Ethanol vs. PBS

Cy5 azide exhibits a significant, solvent-dependent increase in fluorescence quantum yield, rising from 0.27 in PBS to 0.4 in ethanol . This is a crucial performance characteristic for protocols involving organic co-solvents, which are often necessary for labeling reactions with hydrophobic biomolecules.

Fluorescence Quantum Yield Solvent Effects

Photostability: Cy5 Azide vs. Alexa Fluor 647

In a single-molecule FRET study, the average photobleaching time constant for Cy5 as an acceptor was 82 seconds in the presence of Trolox, compared to 58 seconds for Alexa Fluor 647 under identical conditions [1]. This indicates that Cy5 is approximately 1.4 times more photostable than Alexa Fluor 647 in this specific imaging context.

Photostability Single-Molecule Imaging FRET

CuAAC Signal Enhancement with Cy5 Picolyl Azide vs. Conventional Cy5 Azide

The use of Cy5 Picolyl Azide, a derivative with a copper-chelating motif, was reported to increase signal intensity in a CuAAC reaction by up to 40-fold when compared to a conventional Cy5 azide . This enhancement is attributed to the accelerated reaction rate resulting from a higher effective copper concentration at the reaction site.

Click Chemistry Reaction Kinetics Signal-to-Noise

CuAAC Efficiency: FastClick™ Cy5 Azide vs. Conventional CuAAC

FastClick™ Cy5 Azide incorporates a copper-chelating ligand (CAG moiety) that stabilizes Cu(I), enabling the reaction to proceed much faster and with higher yield compared to a conventional CuAAC reaction under identical mild conditions . This design also eliminates the need for an external copper-chelating ligand like THPTA or BTTAA, which can be detrimental to DNA/RNA samples .

Click Chemistry Reaction Kinetics Biocompatibility

pH Insensitivity: Cy5 Azide vs. iFluor® 647

Cy5 azide demonstrates pH-insensitive fluorescence across a range of pH 4 to 10, making it suitable for a wide array of biological assays . In contrast, a competitor, iFluor® 647 azide, claims pH independence over a similar range of pH 3 to 11 .

pH Stability Fluorescence Assay Compatibility

Cy5 Azide: Optimal Research and Industrial Application Scenarios Based on Performance Evidence


Single-Molecule FRET (smFRET) and Advanced Microscopy

For applications requiring prolonged illumination, such as single-molecule FRET (smFRET) or time-lapse confocal imaging, Cy5 azide is a preferred acceptor dye. Evidence shows it has a 41% longer photobleaching time constant (82 seconds) compared to its spectrally similar competitor Alexa Fluor 647 (58 seconds) under relevant imaging conditions [1]. This enhanced photostability allows for longer data acquisition times and reduces signal loss due to photobleaching, which is critical for resolving transient molecular states and interactions.

High-Sensitivity Detection of Low-Abundance Targets

When detecting scarce biomarkers or post-translational modifications, the choice of click reagent is paramount. Cy5 Picolyl Azide offers a compelling advantage by delivering up to a 40-fold increase in signal intensity over conventional Cy5 azide in CuAAC reactions [1]. This dramatic signal boost directly improves the limit of detection, making it possible to visualize and quantify targets that would otherwise be below the noise floor in standard assays. This is particularly valuable for flow cytometry and fluorescence microscopy of rare cell populations or low-copy-number biomolecules.

Labeling Hydrophobic Biomolecules with Organic Co-Solvents

For labeling reactions that require organic co-solvents, such as those involving hydrophobic peptides or small molecules, Cy5 azide's performance is notably enhanced. The fluorescence quantum yield increases from 0.27 in PBS to 0.4 in ethanol, a 0.13 improvement [1]. This significant boost in fluorescence in the presence of ethanol should be factored into assay design and signal quantification, as it can lead to a much brighter signal than anticipated from purely aqueous data.

Labeling of Nucleic Acids with Improved Biocompatibility

In protocols involving sensitive nucleic acids (DNA/RNA), the use of a standard CuAAC reaction with separate copper-chelating ligands (like THPTA or BTTAA) can introduce toxicity and degradation. FastClick™ Cy5 Azide addresses this by integrating the chelating moiety directly into the dye structure [1]. This design accelerates the reaction while eliminating the need for an external chelator, thereby improving biocompatibility and preserving the integrity of nucleic acid samples during the labeling process.

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